sulfanium bromide CAS No. 647843-17-2](/img/structure/B12609038.png)
[(4-Bromophenyl)methyl](diethyl)sulfanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)methylsulfanium bromide is a chemical compound with the molecular formula C11H16BrS·Br. It is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylsulfanium bromide typically involves the reaction of 4-bromobenzyl chloride with diethyl sulfide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)methylsulfanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Substitution Reactions: Products include substituted benzyl derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Applications De Recherche Scientifique
(4-Bromophenyl)methylsulfanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)methylsulfanium bromide involves its interaction with nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, while the sulfur atom undergoes oxidation. These reactions are facilitated by the electron-withdrawing effects of the bromine atom, which increases the electrophilicity of the benzyl carbon .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(4-Bromophenyl)methyl]methylsulfanium bromide
- [(4-Bromophenyl)methyl]ethylsulfanium bromide
- [(4-Bromophenyl)methyl]propylsulfanium bromide
Uniqueness
(4-Bromophenyl)methylsulfanium bromide is unique due to its specific combination of a bromophenyl group with a diethylsulfanium moiety. This structure imparts distinct reactivity and properties compared to its analogs, making it valuable in specialized chemical syntheses and research applications .
Propriétés
Numéro CAS |
647843-17-2 |
|---|---|
Formule moléculaire |
C11H16Br2S |
Poids moléculaire |
340.12 g/mol |
Nom IUPAC |
(4-bromophenyl)methyl-diethylsulfanium;bromide |
InChI |
InChI=1S/C11H16BrS.BrH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
CMYZZZQLKPANDZ-UHFFFAOYSA-M |
SMILES canonique |
CC[S+](CC)CC1=CC=C(C=C1)Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


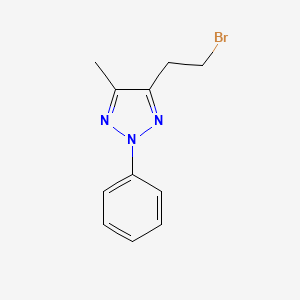
![Spiro[piperidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12608963.png)

![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
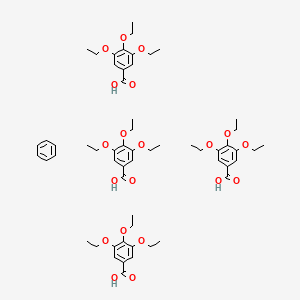
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)

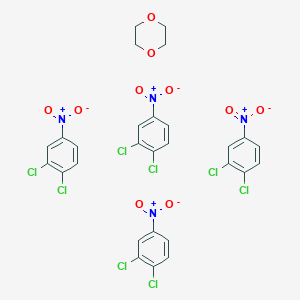
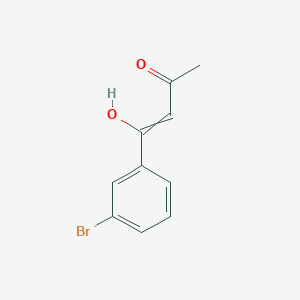

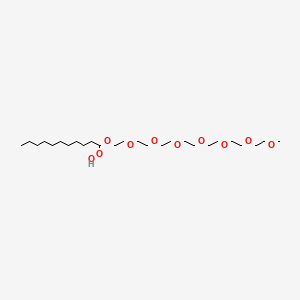
![4-[4-(1-Aminoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12609020.png)
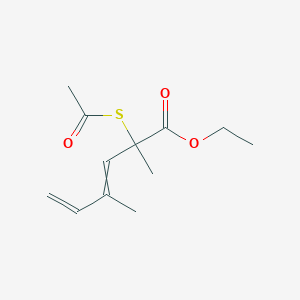
![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
